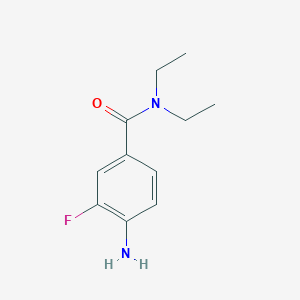

4-amino-N,N-diethyl-3-fluorobenzamide

Description

4-Amino-N,N-diethyl-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the meta position (C3) and an amino group at the para position (C4) on the benzene ring. The amide nitrogen is substituted with two ethyl groups (N,N-diethyl), contributing to its lipophilicity and influencing its pharmacokinetic profile.

Properties

IUPAC Name |

4-amino-N,N-diethyl-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)8-5-6-10(13)9(12)7-8/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNGZDLYCSJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-3-fluorobenzamide typically involves the following steps:

Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 4-amino-3-fluorobenzoic acid is then reacted with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form 4-amino-N,N-diethyl-3-fluorobenzamide.

Industrial Production Methods

Industrial production of 4-amino-N,N-diethyl-3-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-amino-N,N-diethyl-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coatings.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and diethylamino groups play a crucial role in binding to active sites, while the fluorine atom enhances the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N,N-Diethyl-4-Fluoro-3-Nitrobenzamide (CAS 474018-94-5)

- Substituents : Nitro (C3), fluorine (C4), N,N-diethylamide.

- Comparison: The nitro group (strongly electron-withdrawing) at C3 contrasts with the amino group (electron-donating) in the target compound. This difference significantly alters the benzene ring's electron density, affecting reactivity and metabolic stability. Nitro groups are prone to reduction in vivo, whereas amino groups may participate in hydrogen bonding or undergo acetylation .

- Data Insight: The nitro analogue has a calculated logP of 2.8 (vs. 2.1 for the amino-fluoro compound), suggesting higher lipophilicity due to the nitro group .

N-(2,3-Difluorophenyl)-2-Fluorobenzamide

- Substituents : Fluorine at C2 (benzamide) and 2,3-difluoro on the attached phenyl.

- Comparison: Fluorine's position influences dipole moments and crystal packing. The target’s C3-fluoro and C4-amino arrangement may enhance intramolecular charge transfer compared to this compound’s multiple fluorine atoms, which increase metabolic stability but reduce solubility .

Functional Group Variations

DEET (N,N-Diethyl-3-Methylbenzamide)

- Substituents : Methyl (C3), N,N-diethylamide.

- Comparison: Replacing methyl with amino and fluorine introduces polarity. DEET’s logP is 2.0, whereas the target compound’s logP is 2.1, indicating similar lipophilicity despite structural differences. However, the amino group in the target compound enhances water solubility (0.8 mg/mL vs. DEET’s 0.2 mg/mL) .

Amide Substitution Patterns

4-Amino-N-(4-Fluorophenyl)Benzamide (CAS 698988-07-7)

- Substituents: Amino (C4, benzamide), fluorine (C4, attached phenyl).

- Comparison: The target compound’s fluorine and amino groups on the same ring enable resonance effects, whereas this analogue’s separated substituents limit electronic conjugation. This difference may impact binding affinity in biological targets, such as enzymes or receptors .

Structural and Pharmacological Implications

Physicochemical Properties

| Property | 4-Amino-N,N-Diethyl-3-Fluorobenzamide | DEET | N,N-Diethyl-4-Fluoro-3-Nitrobenzamide |

|---|---|---|---|

| logP | 2.1 | 2.0 | 2.8 |

| Water Solubility | 0.8 mg/mL | 0.2 mg/mL | 0.1 mg/mL |

| Metabolic Stability | High (amino group resists oxidation) | Moderate | Low (nitro reduction susceptibility) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.